molecular formula C22H23NO5 B2408753 (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one CAS No. 903862-38-4

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one

Cat. No.: B2408753
CAS No.: 903862-38-4
M. Wt: 381.428
InChI Key: VBWWMKZICGPRRM-UNOMPAQXSA-N
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Description

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Molecular Interactions

Oxime Derivatives and Morpholin Groups

Research into oxime derivatives that include succinimid and morpholin groups has contributed significantly to the understanding of molecular configurations and interactions. These compounds, featuring cyclobutane rings, oxime groups, and benzene rings, offer insights into the structural dynamics of similar complex molecules. The study by Dinçer et al. highlights the crystalline structure and interaction patterns within these compounds, providing a foundation for further exploration of related chemical entities (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Benzofuran Derivatives for Antimicrobial and Anti-inflammatory Applications

The synthesis of novel benzofuran derivatives, as discussed by Abu-Hashem, Al-Hussain, & Zaki, showcases the potential of these compounds as anti-inflammatory and analgesic agents. These derivatives exhibit significant cyclooxygenase inhibition and possess analgesic and anti-inflammatory properties, highlighting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Acetylcholinesterase Inhibition

Luo et al. have explored the use of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines derived from 5-hydroxy-3-methyl-3H-benzofuran-2-one for inhibiting human acetylcholinesterase and butyrylcholinesterase. These findings indicate a potential application in treating neurodegenerative diseases through the modulation of cholinesterase activity (Luo et al., 2005).

Potential Therapeutic Uses

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been identified as a new class of vasorelaxant agents. The synthesis of these compounds and their significant vasodilation properties in isolated thoracic aortic rings of rats highlight their potential as therapeutic agents for cardiovascular diseases (Hassan et al., 2014).

Anticancer Activity

The design and synthesis of benzofuran derivatives targeting the estrogen receptor-dependent breast cancer cell lines have been explored. Compounds like 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride exhibit promising anti-breast cancer activity with minimal toxicity, suggesting a potential pathway for the development of new cancer therapies (Jin et al., 2020).

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-11-17(24)16(13-23-7-9-27-10-8-23)22-20(14)21(25)19(28-22)12-15-5-3-4-6-18(15)26-2/h3-6,11-12,24H,7-10,13H2,1-2H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWWMKZICGPRRM-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)CN4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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